Rivoglitazone

Übersicht

Beschreibung

Rivo: , is an organic compound with the chemical formula C20H20ClN3O4S. It belongs to the class of thiazolidinedione insulin sensitizers. Its mechanism of action is closely related to the peroxisome proliferator-activated receptor gamma (PPARγ) .

Vorbereitungsmethoden

Obwohl spezifische Synthesewege und Reaktionsbedingungen für Rivoglitazon nicht umfassend dokumentiert sind, wird es von Daiichi Sankyo entwickelt. Industrielle Produktionsmethoden sind proprietär, aber die Forschung setzt sich fort, um seine Synthese und Optimierung zu erforschen.

Analyse Chemischer Reaktionen

Rivoglitazon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben vertraulich. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, tragen zu seinen pharmakologischen Eigenschaften bei.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Rivoglitazone exhibits a high selectivity for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for insulin sensitivity and glucose metabolism. It has been shown to have a 445-fold selectivity for PPAR-γ over PPAR-α and PPAR-δ isoforms, making it a promising candidate for diabetes treatment .

Key Pharmacokinetic Data

- Half-life : Approximately 13 hours.

- Dosing : Commonly studied doses range from 0.5 mg/d to 3 mg/d, with 1 mg/d being the standard dose used in many trials .

Clinical Efficacy

This compound has undergone various clinical trials to assess its efficacy in managing T2DM. A meta-analysis encompassing three randomized controlled trials (RCTs) involving 3,591 patients demonstrated significant reductions in HbA1c levels, a primary marker for glycemic control. The results indicated:

- Standard Dose (1 mg/d) : HbA1c reduction of -0.86% compared to placebo.

- High Dose (1.5 or 2 mg/d) : Greater reductions in HbA1c and improvements in adiponectin levels, which are beneficial for metabolic health .

Comparison with Other TZDs

This compound has been compared with pioglitazone, another TZD, in several studies. In a head-to-head trial, this compound demonstrated comparable efficacy but with a potentially improved safety profile regarding cardiovascular risks .

Safety Profile

The safety of this compound has been extensively evaluated across multiple studies. The treatment-emergent adverse events were similar between this compound and placebo groups, indicating a favorable safety profile:

- Fluid Retention : Noted at higher doses but not significant at standard doses.

- Adverse Events : Risk ratios for adverse events were not statistically significant compared to placebo .

Case Studies and Clinical Trials

Several key clinical trials have contributed to the understanding of this compound's efficacy and safety:

| Study Name | Design | Duration | Population | Primary Outcome |

|---|---|---|---|---|

| Chou et al. (2012) | RCT | 26 weeks | T2DM patients | HbA1c reduction |

| Kong et al. (2011) | RCT | 12 weeks | T2DM patients | HbA1c reduction |

| Truitt et al. (2010) | RCT | 26 weeks | T2DM patients | HbA1c reduction |

These studies consistently reported improvements in glycemic control without significant increases in adverse cardiovascular events, which have been a concern with other TZDs like rosiglitazone .

Wirkmechanismus

Rivoglitazone acts as a PPARγ agonist, influencing gene expression related to glucose metabolism, lipid homeostasis, and inflammation. By binding to PPARγ, it regulates insulin sensitivity and adipocyte differentiation.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Rivoglitazone is a novel thiazolidinedione (TZD) that functions primarily as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, and it has been investigated for its efficacy in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its biological effects through the activation of PPAR-γ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. This action leads to improved insulin sensitivity and modulation of inflammatory processes associated with metabolic syndrome.

Efficacy in Glycemic Control

This compound has demonstrated significant efficacy in lowering hemoglobin A1c (HbA1c) levels in patients with T2DM. Clinical trials have shown:

- Standard Dose (1 mg/day) : Reduction in HbA1c by approximately 0.86% compared to placebo.

- High Dose (1.5-2 mg/day) : Reduction in HbA1c by approximately 0.97% compared to placebo .

In comparison to pioglitazone, this compound's efficacy was found to be comparable at lower doses and superior at higher doses, indicating its potential as an effective alternative in diabetes management .

Lipid Profile Improvements

This compound has also been associated with favorable changes in lipid profiles:

- Triglycerides : Significant reductions observed at both standard and high doses.

- Adiponectin Levels : Increased adiponectin levels were noted, which is beneficial for metabolic health .

Safety Profile

The safety profile of this compound appears favorable when compared to other TZDs. Common treatment-emergent adverse events (TEAEs) include:

- Peripheral edema

- Weight gain

- Fatigue

- Dizziness

However, the incidence rates of severe adverse events were comparable to placebo groups, indicating a manageable safety profile .

Research Findings and Case Studies

Several randomized controlled trials (RCTs) have evaluated the safety and efficacy of this compound:

| Study | Sample Size | Dose | HbA1c Reduction | Comparison |

|---|---|---|---|---|

| Kong et al., 2011 | 3591 | 1 mg/day | -0.86% | Placebo |

| Truitt et al., 2010 | 1912 | 1.5 mg/day | -0.7% (superior to pioglitazone) | Pioglitazone |

| Chou et al., 2012 | Not specified | 1 mg/day | -0.4% (non-inferior to pioglitazone) | Pioglitazone |

These studies consistently demonstrate that this compound effectively lowers blood glucose levels while maintaining a safety profile similar to existing therapies .

Eigenschaften

IUPAC Name |

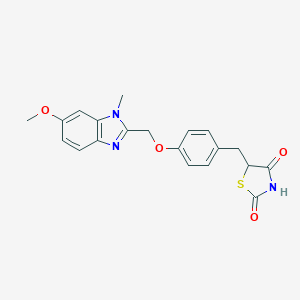

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXOLDPMGMWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870164 | |

| Record name | Rivoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185428-18-6 | |

| Record name | Rivoglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185428-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivoglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.